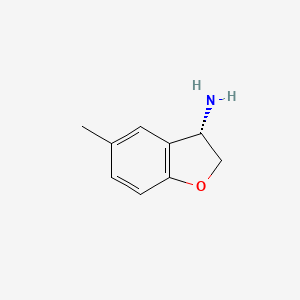

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

WGLRJXANNLVGSH-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC[C@H]2N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC2N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Phenol Precursors

One established approach involves starting from a 5-methyl-substituted phenol derivative, which undergoes intramolecular cyclization to form the dihydrobenzofuran ring. The key steps include:

- Formation of the dihydrobenzofuran ring via base-promoted cyclization or metal-catalyzed intramolecular coupling.

- Introduction of the amine group at the 3-position by nucleophilic substitution or reductive amination of a suitable intermediate, such as a 3-halo or 3-nitro derivative.

- Stereoselective control of the 3-position amine to obtain the (3S) enantiomer, achieved by chiral auxiliaries, asymmetric catalysis, or chiral resolution techniques.

Metal-Catalyzed Coupling and Cyclization Methods

Recent advances highlight the use of copper, palladium, and nickel catalysts to facilitate the formation of benzofuran rings with high regio- and stereoselectivity:

- Copper-catalyzed cyclization of o-hydroxy aldehydes with alkynes in the presence of bases like DBU, yielding benzofuran derivatives in good to excellent yields (45–93%).

- Palladium-copper co-catalysis enables intramolecular cyclization of iodophenols to benzofurans with yields between 84–91%.

- Nickel-catalyzed protocols employ nickel salts with ligands such as 1,10-phenanthroline, zinc powder as reductant, and acetonitrile solvent to generate benzofuran intermediates with yields ranging from 23–89%.

These catalytic methods can be adapted to incorporate the 5-methyl substituent and to install the amine group at the 3-position via subsequent functional group transformations.

Enantioselective Synthesis and Chiral Resolution

Achieving the (3S) stereochemistry is critical for biological activity. Methods include:

- Asymmetric catalysis using chiral ligands or catalysts during the cyclization or amination steps.

- Kinetic resolution of racemic mixtures using enzymes or chiral auxiliaries.

- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by separation.

- Chiral chromatography (HPLC) for purification and enantiomeric excess determination.

Amination Techniques

The amine group at the 3-position can be introduced via:

- Reductive amination of a 3-keto or 3-aldehyde intermediate.

- Nucleophilic substitution on 3-halogenated benzofuran derivatives.

- Reduction of nitro-substituted intermediates to the corresponding amines.

Salt Formation for Stability and Purification

Conversion of the free amine to its hydrochloride salt or other pharmaceutically acceptable salts improves compound stability, solubility, and ease of handling.

Summary Table of Preparation Methods

Detailed Research Findings

A patent (WO2011099010A1) describes processes for preparing benzofuran derivatives via transformations of phenol derivatives bearing substituents such as halogens or hydroxyl groups, which can be converted into amino or sulfonamino groups. Although focused on related benzofuran intermediates, these methods provide a framework adaptable for 5-methyl substitution and 3-amine introduction.

Recent literature reviews emphasize the efficiency of copper, palladium, and nickel catalysis for benzofuran ring formation with high yields and functional group tolerance, enabling multi-step synthesis of complex benzofuran amines.

Enantioselective synthesis methods for closely related benzofuran amines, such as (S)-5-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, demonstrate the utility of chiral resolution and asymmetric catalysis to achieve high enantiomeric purity, which is directly applicable to (3S)-5-methyl derivatives.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Azides, nitriles.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been linked to the development of spiropiperidine derivatives that act as delta opioid receptor agonists, which are promising for treating pain, especially neuropathic pain. These derivatives have demonstrated analgesic properties in various animal models, suggesting their potential utility in pain management therapies .

Cholinesterase Inhibition

Research has shown that derivatives of benzofuran compounds, including (3S)-5-methyl-2,3-dihydro-1-benzofuran-3-amine, exhibit inhibitory activity against cholinesterases. This inhibition is crucial for developing treatments for conditions like Alzheimer’s disease, where cholinergic signaling is impaired. The compound's enantiomers have been studied for their potency against human acetylcholinesterase and butyrylcholinesterase, indicating a promising avenue for neuroprotective drug development .

Neuropharmacology

Psychoactive Properties

this compound has been associated with psychoactive effects similar to those of MDMA (Ecstasy). Studies have characterized the neurochemical binding profiles of benzofuran analogs and their potential cytotoxic effects on mitochondrial function. The compound's structural features allow it to mimic other psychoactive substances, which raises concerns regarding its safety profile and potential for abuse .

Case Studies

Several case studies have reported adverse effects related to the recreational use of benzofuran compounds. One notable case involved symptoms such as hypertension, tachycardia, and altered mental status following exposure to (2-aminopropyl)-2,3-dihydrobenzofurans. This highlights the need for further research into the pharmacodynamics and toxicology of such compounds to better understand their impact on human health .

Nanotechnology Applications

Phenolic-enabled Nanotechnology

The unique physicochemical properties of phenolic compounds like this compound have catalyzed advancements in nanotechnology. The compound can be utilized in the synthesis of nanohybrid materials for biomedical applications due to its biocompatibility and reactivity. Research indicates that phenolic compounds can facilitate particle engineering processes that enhance drug delivery systems and biosensing technologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter levels and mood regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Comparison of Key 2,3-Dihydrobenzofuran-3-amine Derivatives

Substituent Effects on Physicochemical Properties

- Methyl vs. Bromine increases molecular weight significantly (e.g., 214.06 g/mol for 5-Br vs. 149.19 g/mol for 5-CH₃) .

- Stereochemistry : The (S)-configuration is prevalent in commercially available derivatives (e.g., 4-F, 5-Br), while (R)-enantiomers (e.g., 6-CH₃) are less common, highlighting enantioselective synthesis challenges .

Biological Activity

(3S)-5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class, characterized by its fused benzene and furan rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 149.19 g/mol. The structural features that define this compound include:

- Benzofuran Ring : Enhances biological activity through interactions with various biological targets.

- Methyl Substitution : The presence of a methyl group at position 5 may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amine group can form hydrogen bonds with biological molecules, while the benzofuran moiety can modulate enzyme and receptor functions. These interactions can lead to diverse biochemical effects, including:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with DNA replication and protein synthesis.

- Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific signaling pathways.

- Anti-inflammatory Effects : Reduction of inflammatory markers through modulation of immune responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 14 |

| Candida albicans | 8 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Studies indicate that this compound has promising anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through the activation of caspase pathways. The compound's mechanism may involve:

- Inhibition of Cell Proliferation : By disrupting cell cycle progression.

- Induction of Apoptosis : Through mitochondrial pathway activation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In assays measuring hemolysis inhibition and cytokine production, it demonstrated significant protective effects against oxidative stress-induced damage in human red blood cells.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Antimicrobial Evaluation : A study conducted by MDPI reported that derivatives of benzofuran compounds exhibited broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against various bacterial strains .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound had an IC50 value indicating moderate toxicity towards cancer cell lines, suggesting potential for further development in cancer therapeutics .

- Mechanistic Studies : Research indicated that the compound interacts with DNA gyrase B in E. coli, inhibiting its activity with an IC50 comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.